4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid
CAS No.: 940469-63-6
Cat. No.: VC21382505
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 940469-63-6 |
|---|---|
| Molecular Formula | C14H18N2O5 |
| Molecular Weight | 294.3g/mol |
| IUPAC Name | 4-[4-(2-methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C14H18N2O5/c1-21-9-8-15-14(20)10-2-4-11(5-3-10)16-12(17)6-7-13(18)19/h2-5H,6-9H2,1H3,(H,15,20)(H,16,17)(H,18,19) |
| Standard InChI Key | NQIIUUJHUFISOL-UHFFFAOYSA-N |
| SMILES | COCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
| Canonical SMILES | COCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Introduction
Chemical Identity and Basic Properties
4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is an organic compound with several identifying characteristics and chemical properties. This section details the fundamental information necessary for identifying and understanding this molecule.
Identification and Nomenclature
The compound 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid is uniquely identified through various chemical registries and naming conventions. It possesses the CAS registry number 940469-63-6, which serves as its unique identifier in chemical databases and literature . The compound is also known by its IUPAC name 4-[4-(2-methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid, which precisely describes its chemical structure according to standardized nomenclature rules. For database and literature searches, the compound can be located using its MDL Number MFCD09452199, which serves as another unique identifier in chemical information systems .
Physical and Chemical Properties
The molecule 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid possesses specific physical and chemical properties that define its behavior in various contexts. The compound has a molecular formula of C14H18N2O5, indicating its composition of 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . Its molecular weight is approximately 294.31 g/mol, which places it in the medium-sized organic molecule category . The structure contains several functional groups, including amide bonds, a carboxylic acid group, and an ether linkage, which contribute to its chemical reactivity and physical properties.
Structural Representation
The structural representation of 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid can be described using various chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is COCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O, which provides a linear text representation of its molecular structure. For more comprehensive structural representation, the compound can be defined by its Standard InChI (International Chemical Identifier): InChI=1S/C14H18N2O5/c1-21-9-8-15-14(20)10-2-4-11(5-3-10)16-12(17)6-7-13(18)19/h2-5H,6-9H2,1H3,(H,15,20)(H,16,17)(H,18,19). The Standard InChIKey, NQIIUUJHUFISOL-UHFFFAOYSA-N, serves as a condensed digital representation that can be used for database searches and chemical information retrieval.
Table 1: Key Identifiers and Properties of 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic Acid
| Property | Value |
|---|---|
| CAS Number | 940469-63-6 |
| IUPAC Name | 4-[4-(2-methoxyethylcarbamoyl)anilino]-4-oxobutanoic acid |
| Molecular Formula | C14H18N2O5 |
| Molecular Weight | 294.31 g/mol |
| MDL Number | MFCD09452199 |
| Standard InChIKey | NQIIUUJHUFISOL-UHFFFAOYSA-N |
| PubChem Compound ID | 17218179 |
Structural Features and Chemical Composition
The molecular architecture of 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid presents several interesting structural features that influence its chemical behavior and potential applications.
Functional Groups and Their Significance
4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid contains several functional groups that contribute to its chemical reactivity and potential biological interactions. The compound contains two amide bonds (–NH–CO–), which can participate in hydrogen bonding and are common features in biologically active molecules. The terminal carboxylic acid group (–COOH) provides acidic properties and can undergo various reactions including esterification, amidation, and salt formation. The methoxyethyl group (–CH2CH2OCH3) contains an ether linkage that contributes to the compound's polarity and potential interactions with biological systems through hydrogen bonding.
Future Research Directions
The limited available literature on 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid suggests several potential avenues for future investigation.
Structure-Activity Relationship Studies
Future research could explore the structure-activity relationships of 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid and related compounds. By systematically varying structural elements (such as the methoxyethyl group, the aromatic ring substitution pattern, or the length of the acid chain), researchers could develop an understanding of how these structural features influence chemical reactivity, physical properties, or potential biological activities. Such studies could inform the design of new compounds with enhanced properties for specific applications.
Synthetic Methodology Development
The development and optimization of efficient synthetic routes to 4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid and structurally related compounds represents another potential research direction. This could involve exploring new coupling methods, catalyst systems, or reaction conditions that improve yield, reduce waste, or enable more selective transformations. Advances in synthetic methodology could make this and similar compounds more accessible to researchers in various fields.
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